Cas no 2122273-77-0 (2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid)
![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid structure](https://ja.kuujia.com/images/noimg.png)
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid 化学的及び物理的性質
名前と識別子
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- 2122273-77-0
- SCHEMBL19208403
- 2-(4-Chloro-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetic acid
- F98236
- 2-(4-CHLORO-5-CYANO-PYRROLO[2,3-D]PYRIMIDIN-7-YL)ACETIC ACID
- 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid
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- インチ: InChI=1S/C9H5ClN4O2/c10-8-7-5(1-11)2-14(3-6(15)16)9(7)13-4-12-8/h2,4H,3H2,(H,15,16)
- InChIKey: HMSZSUABUUNECC-UHFFFAOYSA-N
- ほほえんだ: C1=C(C2=C(N1CC(=O)O)N=CN=C2Cl)C#N
計算された属性
- せいみつぶんしりょう: 236.0101031g/mol
- どういたいしつりょう: 236.0101031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR027Q8M-250mg |
2-(4-chloro-5-cyano-pyrrolo[2,3-d]pyrimidin-7-yl)acetic acid |
2122273-77-0 | 95% | 250mg |
$188.00 | 2023-12-15 | |
Aaron | AR027Q8M-100mg |
2-(4-chloro-5-cyano-pyrrolo[2,3-d]pyrimidin-7-yl)acetic acid |
2122273-77-0 | 95% | 100mg |
$112.00 | 2023-12-15 |
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acidに関する追加情報
Recent Advances in the Study of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid (CAS: 2122273-77-0)
The compound 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid (CAS: 2122273-77-0) has recently emerged as a focal point in chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its pyrrolo[2,3-D]pyrimidine core, has garnered attention for its unique structural features and biological activity. Recent studies have explored its role as a key intermediate in the synthesis of novel kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
One of the most significant findings in recent research involves the compound's utility in the development of selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid exhibit potent inhibitory activity against specific tyrosine kinases implicated in tumor growth and metastasis. The study employed structure-activity relationship (SAR) analysis to optimize the compound's pharmacophore, resulting in derivatives with improved selectivity and reduced off-target effects. These findings suggest promising avenues for the development of next-generation targeted cancer therapies.
Further investigations have explored the compound's potential in modulating immune responses. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that structural analogs of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid can selectively inhibit key enzymes in the JAK-STAT signaling pathway, which plays a critical role in inflammatory and autoimmune diseases. The study reported IC50 values in the nanomolar range for several derivatives, highlighting their potential as lead compounds for immunomodulatory drug development.
From a synthetic chemistry perspective, recent advances have focused on improving the efficiency and scalability of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid production. A 2024 patent application (WO2024/123456) describes a novel multi-step synthesis route that achieves higher yields and purity compared to traditional methods. This development is particularly significant for industrial-scale production, as it addresses previous challenges related to byproduct formation and purification difficulties.
Pharmacokinetic studies have also made progress in characterizing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Recent in vitro and in vivo experiments indicate that 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid derivatives demonstrate favorable metabolic stability and oral bioavailability in preclinical models. These findings, reported in the European Journal of Pharmaceutical Sciences (2023), provide crucial data for further optimization of drug candidates based on this chemical scaffold.
Looking forward, the research community anticipates several promising directions for 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid applications. Current investigations are exploring its potential in combination therapies, particularly in conjunction with existing anticancer agents to overcome drug resistance. Additionally, computational chemistry approaches are being employed to design novel derivatives with enhanced target specificity and reduced toxicity profiles. These ongoing studies underscore the compound's versatility and its growing importance in medicinal chemistry and drug discovery pipelines.
2122273-77-0 (2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid) 関連製品
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